molecular formula C18H20ClFN2O2S B4715340 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

Cat. No.: B4715340
M. Wt: 382.9 g/mol
InChI Key: FXNKCVUIFUXSKC-UHFFFAOYSA-N
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Description

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chloro-4-fluorobenzyl group and a 4-methylphenylsulfonyl group

Properties

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2O2S/c1-14-2-5-16(6-3-14)25(23,24)22-10-8-21(9-11-22)13-15-4-7-18(20)17(19)12-15/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKCVUIFUXSKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Preparation of 3-chloro-4-fluorobenzyl chloride: This can be achieved by reacting 3-chloro-4-fluorotoluene with thionyl chloride under reflux conditions.

    Formation of the piperazine derivative: The 3-chloro-4-fluorobenzyl chloride is then reacted with piperazine in the presence of a base such as triethylamine to form 1-(3-chloro-4-fluorobenzyl)piperazine.

    Sulfonylation: The final step involves the reaction of 1-(3-chloro-4-fluorobenzyl)piperazine with 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the sulfonyl group.

    Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
  • 1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]morpholine

Uniqueness

1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the piperazine and sulfonyl groups provides a distinctive profile that sets it apart from similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine
Reactant of Route 2
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1-(3-chloro-4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

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